1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Description
1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core and a phenyl group, contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H18N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-phenyl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H18N4OS/c1-2-12-24-16-11-7-6-10-15(16)18-19(24)21-20(23-22-18)26-13-17(25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
AZRMAYOATOZPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate aldehyde or ketone.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a condensation reaction involving an appropriate ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Research: It is used in studies related to iron chelation and its effects on cellular processes such as DNA/RNA synthesis, cell cycle regulation, and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one involves its interaction with molecular targets such as iron ions. The compound can chelate iron ions, leading to the inhibition of iron-dependent cellular processes. This can result in the induction of apoptosis in cancer cells through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]Triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indole Derivatives: Compounds with an indole nucleus, such as tryptophan and indole-3-acetic acid, have diverse biological activities and are widely studied in medicinal chemistry.
Uniqueness
1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is unique due to its specific combination of functional groups and its ability to chelate iron ions selectively. This selective chelation differentiates it from other iron chelators and contributes to its potential as a therapeutic agent .
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